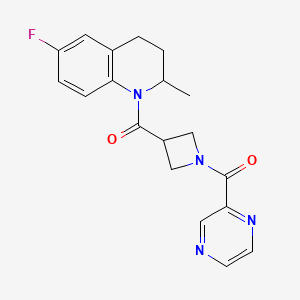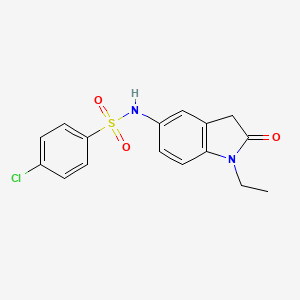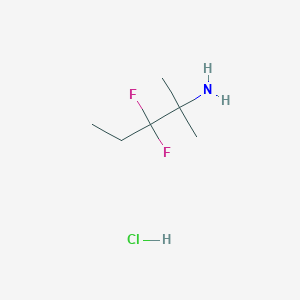
5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a benzamide group, a thiazole group, a methoxy group, and a sulfamoyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution or condensation .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using spectroscopic techniques such as NMR and IR, as well as elemental analysis .Scientific Research Applications
Antimicrobial Activity
5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide: and its derivatives have been studied for their potential as antimicrobial agents. The thiazole nucleus, a component of this compound, is known to exhibit antimicrobial activity by interfering with the biosynthesis of bacterial lipids or through other mechanisms . This makes it a promising candidate for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance.
Anticancer Properties
The compound has shown promise in anticancer research, particularly against breast cancer cell lines such as MCF7 . Its ability to inhibit the proliferation of cancerous cells can be attributed to the disruption of cellular processes, which is a key strategy in the development of anticancer therapies.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide has been subjected to molecular docking to predict its binding mode and affinity towards various receptors . These studies help in rational drug design by identifying potential lead compounds for further development.
Pharmacological Activities
The pharmacological activities of derivatives of this compound have been extensively studied. These activities include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor effects . The diverse pharmacological profile suggests that this compound could be a versatile starting point for the development of a range of therapeutic agents.
Drug Resistance Combatant
With the indiscriminate use of antimicrobial agents leading to microbial resistance, there is a need for new molecules with novel modes of action. Derivatives of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide are being explored for their ability to combat drug-resistant pathogens and cancerous cells .
Lead Compound for Drug Design
The compound’s derivatives have shown potential as lead compounds in drug design due to their promising antimicrobial and anticancer activities. Their molecular structures, confirmed by physicochemical properties and spectroanalytical data, provide a solid foundation for the synthesis of new therapeutic agents .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole nucleus has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-16-8-7-13(9-14(16)18(19)22)27(23,24)20-10-17-21-15(11-26-17)12-5-3-2-4-6-12/h7-9,11-12,20H,2-6,10H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJVONHCOYPZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

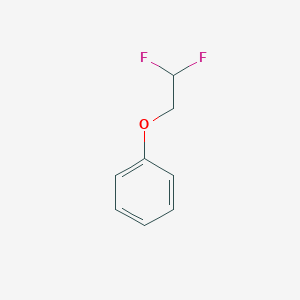
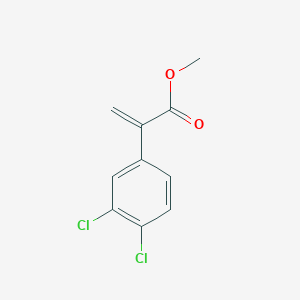
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)
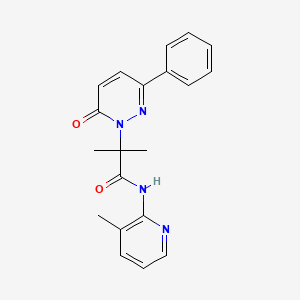
![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)



![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

